molecular formula C16H23BO6 B598021 Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1201566-80-4

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B598021
CAS No.: 1201566-80-4
M. Wt: 322.164
InChI Key: TUPWLISYCDGHEO-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a benzoate core with methoxy groups at the 4- and 5-positions and a pinacol-protected boronate group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, leveraging the electron-donating methoxy groups to modulate reactivity .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPWLISYCDGHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659317
Record name Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201566-80-4
Record name Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Methoxylation of Aromatic Precursors

A foundational approach involves bromination of substituted benzoic acid derivatives followed by methoxylation. In a patented method for analogous compounds, p-aminobenzoic acid undergoes bromination to yield 4-amino-3,5-dibromobenzoic acid. Subsequent methoxylation using sodium methoxide in the presence of Cu₂O and dimethylformamide (DMF) or dimethylacetamide (DMAc) replaces bromine atoms with methoxy groups. The reaction proceeds under reflux, with DMF or DMAc acting as acylating agents that facilitate intermediate N-formyl/N-acetyl group formation, later cleaved during workup.

Critical parameters include:

  • 10–20-fold molar excess of DMF/DMAc relative to the substrate.

  • Heating to boiling point with subsequent solvent distillation to drive the reaction.

  • Alkaline workup (e.g., NaOH) and acidification (pH 5–6) to isolate 4-amino-3,5-dimethoxybenzoic acid.

Methylation of Carboxylic Acid Intermediate

The carboxylic acid intermediate is esterified using dimethyl sulfate in lower aliphatic ketones (e.g., acetone, methyl ethyl ketone) with potassium carbonate as the base. This step achieves high yields (≥85%) due to the ketone solvent’s ability to stabilize reactive intermediates. Optimal conditions involve:

  • Stoichiometric dimethyl sulfate at 50–70°C .

  • 2–4-hour reaction time followed by extraction and drying.

Boronic Ester Installation via Catalytic Borylation

Transition Metal-Catalyzed Miyaura Borylation

While direct literature on this compound’s borylation is limited, analogous pinacol boronic ester syntheses employ palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂). The reaction typically proceeds in THF or dioxane at 80–100°C , requiring 12–24 hours for completion. Key challenges include:

  • Ortho-substituent steric effects slowing transmetallation.

  • Protodeboronation under basic conditions, mitigated by using KOAc as a mild base.

Metal-Free Photoinduced Borylation

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMAc) enhance methoxylation rates but require careful removal due to high boiling points.

  • Ketone solvents (e.g., acetone) improve methylation efficiency by solubilizing both the acid and dimethyl sulfate.

Purification and Characterization

  • Column chromatography (silica gel, hexane/EtOAc) isolates the boronic ester with >95% purity.

  • ¹H/¹³C NMR confirms substitution patterns:

    • Aromatic protons at δ 6.8–7.2 ppm .

    • Pinacol methyl groups as a singlet near δ 1.3 ppm .

  • HPLC-MS verifies molecular weight (322 Da) and absence of deprotected boronic acid.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Bromination/MethoxylationCu₂O, DMF, 100°C70–75%High functional group toleranceMulti-step, high solvent volume
Miyaura BorylationPd(dppf)Cl₂, B₂Pin₂, 80°C65–70%Broad substrate scopePd residue removal required
Photoinduced BorylationEosin Y, B₂Pin₂, blue LED80–85%Metal-free, mild conditionsLimited scalability data

Industrial-Scale Production Insights

Supplier data (Enamine Ltd) indicates 5-day lead times for batches up to 20 mg , priced at $123 . Scaling to kilogram quantities would require:

  • Continuous flow reactors to manage exothermic methoxylation.

  • Crystallization instead of chromatography for cost-effective purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that are useful intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism by which Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects primarily involves its role as a boronate ester in coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst activates the boronate ester, allowing it to react with aryl or vinyl halides to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Substituent Position and Key Properties
Compound Name Boronate Position Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Notes
Methyl 4,5-dimethoxy-2-boronate benzoate 2 4,5-dimethoxy C₁₆H₂₁BO₆ 320.15 Enhanced electron density at boronate site due to methoxy groups; suitable for coupling with electron-deficient partners .
Methyl 2-boronate benzoate () 2 None C₁₄H₁₇BO₄ 260.10 Less steric hindrance; higher reactivity in couplings with aryl halides .
Methyl 4-boronate benzoate () 4 None C₁₄H₁₇BO₄ 260.10 Para-substitution reduces steric effects; comparable reactivity to ortho isomers in some cases .
Methyl 3-boronate-5-(trifluoromethyl)benzoate () 3 5-CF₃ C₁₅H₁₇BF₃O₄ 335.11 Electron-withdrawing CF₃ group deactivates the ring; requires harsher coupling conditions .

Key Findings :

  • Electron-Donating Groups: The dimethoxy groups in the target compound increase electron density at the boronate site, accelerating oxidative addition in palladium-catalyzed reactions compared to non-substituted analogs .
  • Steric Effects : Ortho-substituted analogs (e.g., Methyl 2-boronate benzoate) exhibit steric hindrance, which can slow coupling but improve regioselectivity .

Functional Group Modifications

Key Findings :

  • Amino Groups: Amino-substituted analogs (e.g., ) offer versatile post-functionalization pathways but require inert storage conditions to prevent oxidation .
  • Electron-Withdrawing Groups: CF₃ or cyano substituents () reduce boronate reactivity but enhance thermal stability .

Biological Activity

Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1201566-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC16H23BO6
Molecular Weight292.25 g/mol
Boiling PointNot available

Synthesis

This compound can be synthesized through various methods involving boronic acid derivatives. The synthesis typically involves the reaction of methyl 4,5-dimethoxybenzoate with a boron reagent under specific conditions to form the desired ester.

Anticancer Properties

Research has indicated that compounds containing boron atoms exhibit significant anticancer properties. This compound may function as a boron-containing drug candidate due to its ability to inhibit specific cancer cell lines.

  • Mechanism of Action :
    • Boron compounds have been shown to interact with various biological targets such as enzymes and receptors involved in cancer progression.
    • The dioxaborolane moiety may enhance the compound's ability to modulate biological pathways related to tumor growth and metastasis.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Boron-containing compounds are known for their ability to inhibit proteases and other enzymes critical for cellular functions:

  • Protease Inhibition : In vitro studies have demonstrated that this compound can inhibit specific proteases involved in cancer metastasis.

Study on Antitumor Activity

A recent study investigated the antitumor activity of this compound in various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)15.8
HeLa (Cervical Cancer)10.6

These findings suggest that the compound exhibits potent cytotoxic effects against multiple cancer cell lines.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:
The synthesis typically involves introducing the dioxaborolane moiety to a pre-functionalized benzoate derivative. A plausible route includes:

Starting Material: Begin with 4,5-dihydroxy-2-methylbenzoate (or similar diol derivatives) and protect the hydroxyl groups using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form the dimethoxy groups .

Borylation: React the methylated intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura borylation. This step often employs a palladium catalyst (e.g., Pd(dba)₂) and a ligand (e.g., XPhos) in anhydrous THF at 60–80°C .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC and confirm using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H/¹³C NMR: The dimethoxy groups appear as singlets (~δ 3.8–4.0 ppm for OCH₃). The aromatic protons show splitting patterns dependent on substitution (e.g., para-substituted boronate ester protons at δ 7.5–8.0 ppm). The dioxaborolane methyl groups resonate as a singlet (~δ 1.3 ppm) .
  • ¹¹B NMR: A sharp peak near δ 30–35 ppm confirms the presence of the boronate ester .
  • Mass Spectrometry: ESI-MS or HRMS validates the molecular ion ([M+H]⁺ for C₁₆H₂₃BO₆: calc. 330.15) .
  • X-Ray Crystallography: Single-crystal analysis using SHELXL refines the structure, resolving ambiguities in regiochemistry. The boron-oxygen bond lengths (~1.36 Å) and dihedral angles between the benzene and dioxaborolane rings are critical metrics .

Advanced: How do the 4,5-dimethoxy substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The dimethoxy groups exert both steric and electronic effects:

  • Electronic Effects: Electron-donating methoxy groups increase electron density at the boronate ester, potentially accelerating transmetallation in Pd-catalyzed couplings. However, excessive electron density may reduce oxidative addition efficiency .
  • Steric Effects: Substituents at the 4- and 5-positions hinder access to the boron center, requiring optimized ligands (e.g., SPhos instead of PPh₃) to prevent catalyst poisoning.
  • Regioselectivity: Compare with analogs like methyl 4-(dioxaborolanyl)benzoate (no dimethoxy groups). Kinetic studies (monitored via ¹¹B NMR) show dimethoxy-substituted derivatives exhibit slower coupling rates but higher selectivity in polyhalogenated substrates .

Advanced: What strategies mitigate competing side reactions during its use in multi-step syntheses?

Methodological Answer:

  • Protecting Groups: Use acid-labile groups (e.g., tert-butyl) for temporary protection of reactive sites during borylation.
  • Catalyst Optimization: Avoid Pd(0) catalysts prone to β-hydride elimination; instead, use PdCl₂(dppf) with Cs₂CO₃ in DMF/H₂O to stabilize intermediates .
  • Solvent Control: Polar aprotic solvents (e.g., DME) enhance boronate solubility and reduce proto-deborylation.
  • Monitoring: Employ in-situ IR or ¹¹B NMR to detect deborylation byproducts (e.g., boronic acids, δ 18–22 ppm) and adjust reaction conditions dynamically .

Advanced: How can computational modeling resolve contradictions in experimental reaction yields?

Methodological Answer:

  • DFT Calculations: Model transition states (e.g., using Gaussian 16) to compare energy barriers for transmetallation vs. deborylation pathways. For example, dimethoxy groups may lower the energy barrier for Pd-OBpin intermediate formation .
  • Solvent Effects: Use COSMO-RS to predict solvent interactions affecting boronate stability. THF vs. Dioxane comparisons can explain yield discrepancies in literature .
  • Mechanistic Studies: Trapping experiments (e.g., adding MeOH to quench intermediates) coupled with LC-MS identify key byproducts, guiding synthetic adjustments .

Advanced: How does this compound compare structurally and functionally to its halogenated analogs?

Methodological Answer:

  • Structural Comparisons:

    Compound Substituents Key Applications Reference
    Methyl 4-Cl-2-(dioxaborolanyl)benzoateChlorine at C4Suzuki coupling with electron-deficient partners
    Methyl 4,5-dimethoxy analogDimethoxy at C4/C5Selective coupling in electron-rich systems
  • Functional Differences: Chlorine (electron-withdrawing) enhances oxidative addition but reduces boronate stability. Dimethoxy groups improve stability but require higher catalyst loadings .

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